Difluoroacetate

説明

Historical Trajectories and Milestones in Difluoroacetate Research

While the broader field of organofluorine chemistry has a long history, dedicated research into this compound and its derivatives is a more recent development. A significant milestone in the study of this compound compounds was the first reported synthesis of rare-earth difluoroacetates in 2000. acs.org This opened up investigations into the structural and spectroscopic properties of these metal-organic complexes. acs.org

The synthesis of difluoroacetic acid itself has been a subject of refinement over the years, with several methods being developed to improve yield and purity. These methods often involve halogen exchange reactions or the hydrolysis of precursor compounds. alfa-chemical.comgoogle.com For instance, a common laboratory and industrial synthesis involves the reaction of ethyl this compound with a strong acid like trifluoroacetic acid or sulfuric acid. google.comchemicalbook.com Another established method is the halogen exchange reaction of dichloroacetic acid with potassium fluoride (B91410). alfa-chemical.com

The following table summarizes key synthesis methods for difluoroacetic acid:

| Precursor Compound | Reagents | Key Conditions | Reported Yield | Reference |

| Dichloroacetic acid | Potassium Fluoride (KF), Water | 150°C for 6 minutes | 94% | alfa-chemical.com |

| Ethyl this compound | Trifluoroacetic acid | 85°C, atmospheric pressure | >99% | google.comchemicalbook.com |

| Ethyl this compound | Formic acid, Sulfuric acid (catalyst) | 70°C, atmospheric pressure | 95-96% | google.com |

| Dichloroacetyl chloride | Hydrofluoric acid (gas phase) | Chromium-based catalyst | Not specified | alfa-chemical.com |

This table is interactive. Users can sort the columns to compare different synthesis methods.

The Academic Significance of this compound in Biochemical and Environmental Sciences

The significance of this compound spans multiple scientific disciplines, largely due to the influence of its fluorine atoms on molecular properties.

In Biochemical Sciences:

This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals. innospk.cominnospk.com The inclusion of fluorine can enhance the biological activity and metabolic stability of molecules. innospk.com Difluoroacetic acid is also utilized as a reagent for the direct C-H difluoromethylation of heteroaromatic compounds, a key process in medicinal chemistry. wikipedia.orginnospk.com

Recent biochemical research has focused on the enzymatic degradation of this compound. Certain microbial enzymes, known as fluoroacetate (B1212596) dehalogenases (FADs), have been shown to be capable of breaking the strong carbon-fluorine bonds in this compound. nih.govnih.gov Studies have identified that these enzymes can hydrolyze this compound, ultimately converting it to glyoxylic acid. nih.govacs.org This enzymatic defluorination is a topic of significant interest for its potential applications in bioremediation. nih.gov Research has identified specific dehalogenases, such as DeHa2 and DeHa4 from Delftia acidovorans, that exhibit activity towards this compound. nih.govacs.org

In Environmental Sciences:

The environmental presence of this compound is a growing area of study. It has been identified as a breakdown product of various pesticides and certain chlorofluorocarbons (CFCs). selectscience.netnih.gov Consequently, it can contaminate water sources, including groundwater and surface water. selectscience.netnih.gov The detection of difluoroacetic acid in urban atmospheres and rainwater highlights its mobility in the environment. nih.gov

As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding the fate and transport of this compound is crucial. selectscience.netny.gov While general principles of PFAS transport are known, such as their mobility in water and tendency to associate with organic carbon in soil, specific data on this compound's environmental behavior is still being gathered. ny.govitrcweb.org The enzymatic degradation of this compound by microorganisms represents a potential natural attenuation pathway and a basis for developing bioremediation strategies for contaminated sites. nih.govnih.gov

Overview of Current Research Paradigms and Unaddressed Inquiries

Contemporary research on this compound is exploring novel applications and seeking to answer fundamental questions about its behavior.

Current Research Paradigms:

Advanced Materials: Rare-earth difluoroacetates are being investigated for their unique luminescence and pressure-sensitive properties. acs.orgacs.org These materials exhibit a reversible crystalline-to-semicrystalline phase transformation under vacuum, which is driven by the removal of water molecules from the crystal structure. acs.orgacs.org This property could be harnessed for the development of stimulus-responsive materials and sensors. acs.org

Energy Storage: Ethyl this compound has been studied as an electrolyte additive in lithium-ion batteries. nih.govdiva-portal.org It is proposed to form a stable solid electrolyte interphase (SEI) on the anode, which could suppress unwanted side reactions and potentially improve battery performance and lifespan. diva-portal.org

Biocatalysis and Bioremediation: A significant research effort is directed at understanding the mechanisms of microbial fluoroacetate dehalogenases. nih.govnih.govacs.org By studying the crystal structures and catalytic activity of these enzymes, scientists aim to engineer more efficient biocatalysts for defluorinating organofluorine compounds, which could be applied in both synthetic chemistry and environmental cleanup. nih.govnih.gov

Unaddressed Inquiries:

Environmental Fate and Transport: While it is known that this compound is present in the environment, detailed studies on its long-range transport, partitioning in different environmental compartments (air, water, soil), and bioaccumulation potential are still needed. ny.govcdc.govnih.gov

Complete Degradation Pathways: While the initial steps of enzymatic defluorination to glyoxylate (B1226380) are understood, the complete microbial degradation pathways and the range of microorganisms capable of metabolizing this compound are not fully elucidated. nih.govacs.org

Synthetic Utility: Although difluoroacetic acid is used as a difluoromethylating agent, the development of new, highly selective, and efficient methods for incorporating the this compound moiety into complex molecules remains an active area of synthetic chemistry research. innospk.comtcichemicals.com

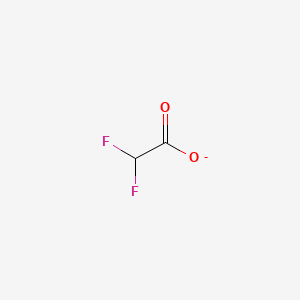

Structure

2D Structure

3D Structure

特性

CAS番号 |

83193-04-8 |

|---|---|

分子式 |

C2HF2O2- |

分子量 |

95.02 g/mol |

IUPAC名 |

2,2-difluoroacetate |

InChI |

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 |

InChIキー |

PBWZKZYHONABLN-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])(F)F |

正規SMILES |

C(C(=O)[O-])(F)F |

同義語 |

difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Research Applications

Contemporary Approaches to Difluoroacetate Synthesis for Research

The synthesis of this compound and its derivatives is a critical area of research, providing essential building blocks for pharmaceuticals and agrochemicals. Contemporary methods focus on efficiency, selectivity, and the development of novel reagents to facilitate the introduction of the difluoromethyl group into complex molecules.

Halogen Exchange Reactions in this compound Production Research

Halogen exchange, often termed the Finkelstein reaction or "halex" process, is a foundational method for producing fluorinated compounds. In the context of this compound synthesis, this typically involves the substitution of two chlorine or bromine atoms from a dichloro- or dibromoacetate precursor with fluorine.

Research has shown that alkali metal fluorides, particularly potassium fluoride (B91410) (KF), are effective reagents for this transformation. The reaction's success often hinges on the choice of solvent and reaction conditions. High-polarity aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfone, are preferred as they can solubilize KF to some extent, enhancing its nucleophilicity. For example, the conversion of methyl dichloroacetate (B87207) to methyl this compound has been successfully demonstrated using KF in a polar solvent. researchgate.net The process can be driven to completion by using an excess of the fluoride salt and carefully controlling the temperature to manage the exothermic nature of the reaction. researchgate.net

These reactions can be applied to starting materials with multiple halogen atoms, allowing for the synthesis of polyfluorinated derivatives depending on the stoichiometry of the fluoride reagent and the experimental setup. researchgate.net Hydrothermal conditions have also been explored for halogen exchange on aromatic systems, demonstrating the versatility of this fundamental reaction type under various media. wikipedia.org

Table 1: Examples of Halogen Exchange for this compound Synthesis This table is generated based on principles described in the cited research.

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Methyl dichloroacetate | KF | N-methyl-2-pyrrolidone (NMP) | 190-200 | Methyl this compound | researchgate.net |

| Ethyl bromothis compound | HBr/Ether | Diethyl ether | -50 to 25 | Bromodifluoroacetyl bromide | fluorine1.ru |

| 1,2-Dichlorobenzene | HBr (aqueous) | Water (hydrothermal) | 240-320 | 1-Bromo-2-chlorobenzene | wikipedia.org |

Routes from Triazine Precursors

The synthesis of this compound and its derivatives directly from triazine precursors is not a widely documented or conventional method in the reviewed literature. Triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms, are versatile starting materials for a variety of other chemical structures. wikipedia.orgscholarsresearchlibrary.com For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a common precursor for creating trisubstituted triazines through sequential nucleophilic substitution reactions by carefully controlling the temperature. scholarsresearchlibrary.commdpi.com These reactions are fundamental to the production of herbicides, reactive dyes, and various pharmacologically active agents. scholarsresearchlibrary.commdpi.com

While triazines are used to synthesize a wide array of nitrogen-containing heterocycles, and difluoroacetic acid can be used as a reagent in reactions involving other classes of compounds, a direct synthetic pathway that utilizes a triazine scaffold as the foundational precursor for this compound itself is not prominently featured in current research. researchgate.netscispace.com Synthetic strategies for this compound typically rely on other starting materials, such as halogenated alkanes or compounds amenable to difluoromethylation.

Radical Difluoromethylation Reagents for C-H Difluoromethylation Research

The direct installation of a difluoromethyl (–CF₂H) group onto a carbon skeleton via C-H bond functionalization represents a highly efficient and desirable strategy in modern organic synthesis. Radical difluoromethylation has emerged as a powerful tool to achieve this, featuring mild reaction conditions and broad substrate compatibility. pageplace.de This approach relies on the generation of a difluoromethyl radical (•CF₂H), which is then trapped by a suitable organic substrate.

A variety of reagents have been developed to serve as precursors for the •CF₂H radical. These reagents can be activated through methods like photoredox catalysis or thermal decomposition. chinesechemsoc.org

Key classes of radical difluoromethylation reagents include:

Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): This reagent is noted for its mild, operationally simple, and scalable application for the direct difluoromethylation of nitrogen-containing heteroarenes. acs.org The reaction proceeds via a radical process and demonstrates predictable selectivity. acs.org

Difluoromethyl Sulfones: Compounds like difluoromethyl benzothiazolyl sulfone have been used as effective •CF₂H radical precursors under visible-light photoredox catalysis. ontosight.ai

Difluoromethyl-Substituted Peroxides and Sulfinates: These compounds serve as radical precursors that can be activated by photoredox catalysts such as those based on iridium or ruthenium, typically under blue LED irradiation. chinesechemsoc.org

Difluoroacetic Acid: This inexpensive and readily handled compound can be used as a source of the •CF₂H radical under visible light irradiation in the presence of an oxidant like phenyliodine diacetate (PIDA) and a copper catalyst. pageplace.de

These methods enable the direct C-H difluoromethylation of arenes and heterocycles, streamlining access to molecules with significant potential in pharmaceutical research. rsc.org

Table 2: Selected Radical Difluoromethylation Reagents and Methods

| Reagent Name | Precursor Type | Activation Method | Typical Substrates | Reference |

|---|---|---|---|---|

| Zinc Difluoromethanesulfinate (DFMS) | Sulfinate Salt | Thermal/Oxidative | N-Heteroarenes, Thiols | acs.org |

| Difluoromethyl heteroaryl-sulfones | Sulfone | Visible Light Photoredox Catalysis | Heteroarenes | ontosight.ai |

| Bromodifluoromethane (BrCF₂H) | Haloalkane | Photoredox Catalysis | Arenes, Heterocycles | chinesechemsoc.org |

| Difluoroacetic Acid | Carboxylic Acid | Visible Light Photoredox Catalysis | Alkenes | pageplace.de |

| Difluoromethylsulfonyl Imidazolium Salt | Sulfonium Salt | Not specified (Radical pathway) | Alkenes | pageplace.de |

Synthesis of Isotopically Labeled this compound for Mechanistic Elucidation

Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and quantifying analytes in biological systems. The synthesis of this compound containing heavy isotopes of carbon (¹⁴C) or hydrogen (deuterium, D) provides crucial insights into its chemical and biological behavior.

Preparation of Carbon-14 (B1195169) Labeled this compound

The incorporation of a carbon-14 (¹⁴C) atom into the this compound structure allows for its use as a radiotracer in metabolic and pharmacokinetic studies. ontosight.ai While specific, detailed synthetic procedures for ¹⁴C-labeled difluoroacetic acid are not extensively published in mainstream literature, its preparation can be conceptualized based on established ¹⁴C-labeling strategies. pageplace.deontosight.ai

A common approach involves starting with a simple, commercially available ¹⁴C-labeled precursor, such as sodium cyanide (Na¹⁴CN) or carbon dioxide (¹⁴CO₂). A plausible, though not explicitly documented, synthetic route could involve:

Introduction of the ¹⁴C label: Starting with a labeled precursor like [¹⁴C]potassium cyanide. nih.gov

Building the carbon backbone: Converting the labeled cyanide into a two-carbon intermediate, such as a labeled acetate (B1210297) derivative.

Fluorination: Performing a halogen exchange or electrophilic fluorination on the α-carbon of the labeled acetate intermediate to introduce the two fluorine atoms.

The synthesis of other labeled fluoro-organic compounds, such as ¹⁴C-labeled FP 83, has been achieved by preparing a labeled propionic acid derivative and subsequently performing condensation reactions. nih.gov This highlights a general strategy where the isotope is incorporated early, followed by the construction of the final molecular architecture. Given its utility in biological research, difluoroacetic acid, 2-(¹⁴C)-labeled, is recognized as a valuable tool for investigating metabolic pathways and enzyme mechanisms through sensitive detection methods like scintillation counting. ontosight.ai

Deuterium (B1214612) Labeling for Reaction Mechanism Studies

Deuterium (D) labeling is a powerful technique for elucidating reaction mechanisms, often through the study of kinetic isotope effects. rsc.org Replacing a hydrogen atom with a deuterium atom in the difluoromethyl group (–CF₂H to –CF₂D) can help determine whether the C-H bond is broken in the rate-determining step of a reaction.

A practical method for synthesizing deuterium-labeled difluoromethyl compounds has been demonstrated through the preparation of deuterated difluoromethyl thioethers (R-SCF₂D). This one-pot synthesis utilizes diethyl bromodifluoromethylphosphonate and thiourea, with a deuterated solvent like D₂O or CD₃OD serving as the deuterium source. rsc.org The high levels of deuterium incorporation achieved make this a highly effective strategy.

Control experiments in other studies have also employed deuterium labeling to probe reaction pathways. For instance, in a difluorocarbene-mediated reaction, replacing water with deuterium oxide (D₂O) resulted in the formation of a product with a deuterium atom incorporated into the difluoromethyl group, providing clear evidence of the solvent's role as the proton (or deuteron) source in the mechanism. chinesechemsoc.org

Table 3: Method for Deuterium Labeling of a Difluoromethyl Group This table is generated based on the research methodology described in the cited sources.

| Reaction Type | Key Reagents | Deuterium Source | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Difluoromethylthiolation | Diethyl bromodifluoromethylphosphonate, Thiourea, Alkyl halide | D₂O or CD₃OD | R-SCF₂D | Synthesis of labeled standards | rsc.org |

| Deconstructive Difunctionalization | Cyclic ether, Carboxylic acid, Difluorocarbene precursor | D₂O | R-O-CF₂D | Mechanistic elucidation | chinesechemsoc.org |

Stereochemical Control in this compound Analog Synthesis

Achieving stereochemical control in the synthesis of this compound analogs is a critical challenge and a significant area of research. The introduction of stereocenters, particularly those bearing fluorine atoms, can have a profound impact on the biological activity and physical properties of the resulting molecules. Various strategies have been developed to control the stereochemistry during the synthesis of these analogs.

One approach involves the use of chiral auxiliaries. For example, N-sulfinyl auxiliaries have been investigated for the stereoselective synthesis of pyrrolidines via [3+2] cycloaddition reactions. nottingham.ac.uk However, in some cases, racemization of the auxiliary under the reaction conditions can limit the degree of stereochemical control. nottingham.ac.uk

Asymmetric catalysis is another powerful tool for controlling stereochemistry. Chiral catalysts, such as bifunctional thiourea-ammonium salts, have been used in asymmetric reactions to produce functionalized 1,4-dihydropyridines with high enantioselectivity. mdpi.com Similarly, copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated from difluorochloromethane has been reported for the synthesis of chiral α-difluorinated amino acids with excellent enantiomeric excess. mdpi.com Chiral phosphoric acids have also been employed as catalysts in the enantioselective difluoromethylation–cyclization of urea-containing styrenes. rsc.org

The synthesis of specific enantiomers of difluorinated natural product analogs has also been demonstrated. For instance, the asymmetric synthesis of both enantiomers of point-difluorinated-eldanolide, an analog of an insect sex pheromone, has been achieved through intramolecular radical cyclization and lipase-catalyzed reactions. researchgate.net

Furthermore, dynamic kinetic resolution has been utilized to achieve stereocontrol. In the synthesis of the HIF-2α inhibitor belzutifan, a Noyori asymmetric transfer hydrogenation of an α-fluoro ketone intermediate produced the desired cis-diastereomer preferentially due to rapid epimerization at the α-carbonyl position. nih.gov

These examples highlight the diverse strategies employed to achieve stereochemical control in the synthesis of this compound analogs, a crucial aspect for the development of new chiral drugs and materials.

Principles of Sustainable Synthesis in this compound Research

The principles of sustainable synthesis, or green chemistry, are increasingly being integrated into the research and production of this compound compounds. This involves developing methods that are more environmentally benign, use resources efficiently, and minimize waste.

One key area of focus is the use of visible light photoredox catalysis. This technique allows for the generation of difluoromethyl radicals from precursors like ethyl 2-bromo-2,2-difluoroacetate under mild conditions, often using an organic pigment as a photocatalyst. researchgate.net This approach is considered environmentally benign and has been used for the selective difluoromethylenation of unactivated alkenes. researchgate.net The use of visible light also offers a metal-free alternative in some cases, further enhancing the sustainability of the process. researchgate.net

Electrochemical methods also align with the principles of green chemistry. Electrochemical cycloaddition reactions of alkene radical cations with diazo compounds or styrene (B11656) derivatives provide a metal- and catalyst-free route to cyclopropanes and cyclobutanes, improving atom economy and reducing waste. nih.gov

The development of more efficient and atom-economical reactions is another important aspect. For example, the use of ethyl this compound as a readily available and less expensive precursor for difluoromethylation is a step towards more sustainable synthesis. digitellinc.com Additionally, improving the yields and reducing the number of steps in a synthetic sequence contributes to a greener process. For instance, the development of a one-pot, three-step protocol for accessing difluoromethylarenes from aryl halides represents a more efficient approach. rsc.org

The choice of solvents and reagents also plays a crucial role. Research into the use of more environmentally friendly solvents and the development of catalytic systems that can operate under milder conditions are ongoing areas of investigation in this compound research. solubilityofthings.com The use of readily available and less toxic reagents, such as sodium chlorothis compound as a difluorocarbene source, is another example of a more sustainable choice. orgsyn.org

By embracing these principles, researchers are not only advancing the chemistry of difluoroacetates but also contributing to a more sustainable chemical enterprise.

Mechanistic Dissection of Cellular and Molecular Interactions of Difluoroacetate

Elucidation of Enzymatic Targets and Modulatory Actions

Difluoroacetate (DFA) is recognized as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.gov PDK is a crucial enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation. mdpi.comfrontiersin.org By inhibiting PDK, DFA prevents the phosphorylation of the E1α subunit of PDC, thereby maintaining the complex in its active state. mdpi.com This action promotes the conversion of pyruvate to acetyl-CoA, facilitating the entry of glucose-derived carbon into the tricarboxylic acid (TCA) cycle for oxidation. frontiersin.org

The inhibitory effect of halogenated carboxylic acids, including this compound, on pig heart pyruvate dehydrogenase kinase has been demonstrated to be primarily non-competitive with respect to ATP. nih.gov Studies have shown that a concentration of approximately 100 µM of this compound is required for 50% inhibition of pig heart PDK. nih.gov The mechanism of inhibition by analogous compounds like dichloroacetate (B87207) (DCA) involves binding to an allosteric site on the N-terminal domain of PDK isoforms, inducing conformational changes that lead to the inactivation of the kinase. rcsb.orgresearchgate.net For instance, the binding of DCA to PDK1 involves a helix bundle in the N-terminal domain, which communicates changes to both the nucleotide-binding and lipoyl-binding pockets, ultimately inhibiting kinase activity. rcsb.orgresearchgate.net While the precise structural details for DFA's interaction with PDK are not as extensively characterized as for DCA, its role as a pyruvate analog suggests a similar mechanism of action. mdpi.com

Recent research has expanded the known enzymatic interactions of this compound beyond its effects on PDK. Notably, studies have identified haloacid dehalogenases (HADs) from human gut microbiota that are capable of cleaving the carbon-fluorine bond in this compound. pnas.org This enzymatic defluorination represents a significant interaction with biological consequences for the metabolism of fluorinated compounds. pnas.org

Enzymes from diverse gut bacterial families, such as Eggerthellaceae and Moraxellaceae, have shown activity against this compound. pnas.org This discovery is significant as it was previously unknown whether the human gut microbiota possessed the enzymatic machinery to break the strong carbon-fluorine bonds. pnas.org The ability of these microbial enzymes to defluorinate DFA could potentially alter the biological activity and toxicity of such compounds. pnas.orgpnas.org Further investigation into these novel enzyme interactions is crucial for understanding the biotransformation of fluorinated xenobiotics within the human body. pnas.org

Fluoroacetate (B1212596) dehalogenases (FAcD) are enzymes that catalyze the cleavage of the carbon-fluorine bond in fluoroacetate. nih.gov While initially recognized for their action on monofluoroacetate, several studies have demonstrated that certain FAcDs can also defluorinate this compound. researcher.lifeacs.orgacs.org

The enzymatic defluorination of DFA by FAcD is a hydrolytic process that ultimately yields glyoxylate (B1226380). acs.orgacs.orgresearchgate.net The mechanism involves a two-step reaction for DFA, with two consecutive defluorination events. researchgate.net Computational analyses and experimental data have shown that the C-F bond strength increases with fluorine substitution, making DFA a more challenging substrate than monofluoroacetate (MFA). acs.org For MFA, the rate-limiting step in enzymatic defluorination is the nucleophilic attack, whereas for DFA, the activation of the C-F bond becomes the rate-determining step. acs.orgacs.org

Several microbial FAcDs have been identified with activity towards DFA. For example, two dehalogenases from Delftia acidovorans, designated DeHa2 (a haloacid dehalogenase) and DeHa4 (a fluoroacetate dehalogenase), have demonstrated the ability to defluorinate both MFA and DFA. acs.orgresearchgate.net While their activity is generally lower against DFA compared to MFA, the identification of these enzymes expands the known biocatalytic repertoire for breaking down polyfluorinated compounds. acs.org

| Enzyme Source | Enzyme Type | Substrate(s) | Product(s) of DFA Defluorination | Reference |

| Delftia acidovorans | Haloacid dehalogenase (DeHa2), Fluoroacetate dehalogenase (DeHa4) | Monofluoroacetate, this compound | Glyoxylate | acs.orgresearchgate.net |

| Rhodopseudomonas palustris | Fluoroacetate dehalogenase (RPA1163) | Fluoroacetate, this compound | Glyoxylate | researcher.liferesearchgate.net |

| Human gut microbiota | Haloacid dehalogenases | This compound, 2-fluoropropionate, α-fluoro-β-alanine | Fluoride (B91410) ion, defluorinated organic acid | pnas.org |

Impact on Cellular Bioenergetics and Metabolic Flux Control

This compound influences the balance between glycolysis and oxidative phosphorylation (OXPHOS), primarily through its inhibition of Pyruvate Dehydrogenase Kinase (PDK). nih.gov By activating the Pyruvate Dehydrogenase Complex (PDC), DFA promotes the channeling of pyruvate from glycolysis into the mitochondrial TCA cycle, thereby enhancing oxidative phosphorylation. nih.govfrontiersin.org This metabolic shift from anaerobic glycolysis towards aerobic respiration leads to a more efficient production of ATP from glucose. youtube.comnih.gov

The regulation of these central metabolic pathways is a complex process involving multiple enzymatic control points, including hexokinase, phosphofructokinase, and pyruvate kinase in the glycolytic pathway. libretexts.org The activity of these enzymes is modulated by cellular energy status (e.g., ATP/ADP ratio) and hormonal signals. libretexts.orgnih.gov By increasing the flux of pyruvate into the mitochondria, DFA effectively couples glycolysis more tightly to oxidative phosphorylation, a critical aspect of cellular energy management. youtube.comelifesciences.org This redirection of metabolic flux can have significant implications for cellular function, particularly in cells that exhibit a high rate of glycolysis, a phenomenon often observed in cancer cells (the Warburg effect). frontiersin.orgnih.gov The increased reliance on oxidative phosphorylation for energy production is a key bioenergetic consequence of DFA's interaction with PDK. nih.govelifesciences.org

The impact of this compound on cellular metabolism, particularly its role in shifting the balance towards oxidative phosphorylation, suggests potential effects on mitochondrial structure and function. Mitochondria are dynamic organelles that undergo remodeling, including changes in morphology (fission and fusion), number, and internal structure, to meet the cell's energy demands. mdpi.comfrontiersin.org An increased demand for oxidative phosphorylation can trigger mitochondrial biogenesis and functional adaptations to enhance respiratory capacity. nih.govresearchgate.net

While direct studies on DFA-induced mitochondrial remodeling are limited, the known effects of modulating PDK activity provide insights. By promoting mitochondrial respiration, DFA could influence processes that are intrinsically linked to mitochondrial function, such as the production of reactive oxygen species (ROS) and calcium handling. mdpi.com The sustained activation of the Pyruvate Dehydrogenase Complex (PDC) due to PDK inhibition would lead to an increased substrate supply for the electron transport chain, which could, in turn, necessitate adaptations in mitochondrial structure and proteome to accommodate the higher metabolic flux. nih.gov These functional alterations are a critical aspect of how cells adapt to changes in their metabolic programming. mdpi.comgoogleapis.com

Transcriptomic and Proteomic Responses in Experimental Systems

Direct, comprehensive transcriptomic and proteomic studies detailing the global cellular response to this compound are not extensively available in the current scientific literature. However, research on the related compound dichloroacetate (DCA) has revealed significant alterations in gene and protein expression profiles, which may suggest potential areas of impact for DFA.

Integrated metabolomic and transcriptomic analyses of lung cancer models treated with DCA have identified significant changes in gene expression. nih.gov Specifically, the expression of macrophage migration inhibitory factor (MIF), C-type lectin domain family 3 member B (CLEC3B), ficolin-3 (FCN3), and endomucin (EMCN) were notably altered. mdpi.com These changes point towards DCA's influence on pathways related to immune response and cell adhesion. A transcriptomic analysis of liver tissue from mice exposed to DCA also supported findings from isolated hepatocytes, indicating a reprogramming of metabolic and energetic pathways at the gene expression level. nih.gov Furthermore, studies in female MRL+/+ mice exposed to dichloroacetyl chloride, which hydrolyzes to DCA, showed altered expression of numerous genes, indicating potential mechanisms of toxicity and future disease manifestation. acs.org

On the proteomic front, analysis of heart mitochondria from diabetic rats treated with DCA revealed modulation of the mitochondrial proteome. nih.govresearchgate.net DCA treatment led to the downregulation of protein amine oxidase [flavin-containing] A (AOFA), which is indicative of reduced oxidative damage, and an increase in thioredoxin-dependent peroxide reductase, an antioxidant protein. nih.govresearchgate.net Additionally, DCA influenced the levels of voltage-dependent anion-selective channel (VDAC) proteins, with VDAC1 and VDAC3 being downregulated compared to untreated diabetic animals. nih.govresearchgate.net In a separate study, 2D-PAGE proteomic analysis of cancer cell lines treated with DCA confirmed growth suppression without the induction of apoptosis. nih.govmusc.edu This was supported by the observation that levels of proteins like α-enolase and GAPDH were unaffected in tumor tissues from DCA-treated xenografts. musc.edu

The following table summarizes the key transcriptomic and proteomic findings for dichloroacetate in various experimental systems.

| Compound | Experimental System | Key Transcriptomic/Proteomic Findings | Associated Pathways/Processes |

| Dichloroacetate (DCA) | Lung Cancer Xenograft Model | Altered expression of MIF, CLEC3B, FCN3, EMCN genes. mdpi.com | Immune response, cell adhesion. mdpi.com |

| Dichloroacetate (DCA) | Mouse Liver (Sepsis Model) | Reprogramming of genes related to lipid metabolism, TCA cycle, and redox balance. nih.gov | Hepatic metabolism, mitochondrial function. nih.gov |

| Dichloroacetate (DCA) | Heart Mitochondria (Diabetic Rats) | Downregulation of AOFA; upregulation of thioredoxin-dependent peroxide reductase; downregulation of VDAC1 and VDAC3. nih.govresearchgate.net | Oxidative stress response, mitochondrial ion transport. nih.govresearchgate.net |

| Dichloroacetate (DCA) | Cancer Cell Lines (A549, HL60) | Differential modulation of 139 unique proteins; confirmed growth suppression without apoptosis. musc.edu | Cell growth, metabolism. musc.edu |

Perturbations in Intracellular Signaling Cascades

Direct evidence of this compound's impact on specific intracellular signaling cascades is currently lacking. However, the body of research on dichloroacetate (DCA) demonstrates its ability to modulate several key signaling pathways, primarily as a consequence of its metabolic effects.

The principal and most well-documented mechanism of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK). mdpi.commdpi.comfrontiersin.orgfrontiersin.org This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex, thereby promoting the conversion of pyruvate to acetyl-CoA and shifting cellular metabolism from glycolysis towards oxidative phosphorylation. mdpi.commdpi.comfrontiersin.org This fundamental metabolic shift triggers a cascade of downstream signaling events.

One of the key pathways affected by DCA is the AKT signaling pathway. In vascular dementia rat models, DCA was shown to improve the function of endothelial progenitor cells through a pathway dependent on AKT, glycogen (B147801) synthase kinase-3β (GSK-3β), and nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.org DCA treatment increased the protein expression of AKT, Nrf2, and endothelial nitric oxide synthase (eNOS), while decreasing GSK-3β expression. frontiersin.org

Another critical energy-sensing pathway modulated by DCA is the AMP-activated protein kinase (AMPK) signaling pathway. In a mouse model of cardiac ischemia/reperfusion injury, the protective effects of DCA were found to be mediated by the LKB1-AMPK pathway. nih.gov DCA treatment increased the phosphorylation of LKB1, an upstream kinase of AMPK, leading to AMPK activation. nih.gov The benefits of DCA on metabolic shifting in response to ischemic stress were diminished when AMPK activation was inhibited, highlighting the importance of this pathway in DCA's mechanism of action. nih.gov

Furthermore, by promoting oxidative phosphorylation, DCA can increase the production of mitochondrial reactive oxygen species (ROS), which can act as signaling molecules to induce apoptosis in cancer cells. mdpi.com DCA has also been shown to modulate intracellular pH, which can affect a variety of cellular processes including proliferation and apoptosis. nih.gov

The table below outlines the known effects of dichloroacetate on intracellular signaling cascades.

| Compound | Signaling Pathway | Key Molecular Effects | Cellular Outcome |

| Dichloroacetate (DCA) | PDK/PDH Pathway | Inhibition of PDK, activation of PDH complex. mdpi.commdpi.comfrontiersin.orgfrontiersin.org | Shift from glycolysis to oxidative phosphorylation. mdpi.commdpi.comfrontiersin.org |

| Dichloroacetate (DCA) | AKT/GSK-3β/Nrf2 Pathway | Increased expression of AKT, Nrf2, eNOS; decreased expression of GSK-3β. frontiersin.org | Improved endothelial progenitor cell function. frontiersin.org |

| Dichloroacetate (DCA) | LKB1-AMPK Pathway | Increased phosphorylation of LKB1 and activation of AMPK. nih.gov | Cardioprotection against ischemic injury. nih.gov |

| Dichloroacetate (DCA) | ROS Signaling | Increased mitochondrial ROS production. mdpi.com | Induction of apoptosis in cancer cells. mdpi.com |

Epigenetic Modulations Induced by this compound in Research Models

Specific studies on the epigenetic modulations induced by this compound have not been identified. However, research into its analogue, dichloroacetate (DCA), suggests a potential link between metabolic reprogramming and epigenetic alterations.

The primary mechanism through which DCA may exert epigenetic effects is through the modulation of the cellular pool of acetyl-CoA, a critical substrate for histone acetyltransferases (HATs). By inhibiting PDK and activating PDH, DCA increases the conversion of pyruvate to acetyl-CoA within the mitochondria. nih.gov This can lead to an overproduction of acetyl-CoA that exceeds the oxidative capacity of the Krebs cycle. nih.gov This surplus acetyl-CoA can then be used for the acetylation of histones. nih.govoup.com

In a study on the in vivo mouse heart, administration of DCA led to an increase in histone H3K9 acetylation. nih.gov This hyperacetylation was associated with the upregulation of over 500 genes, which were highly enriched in transcription-related functions. nih.gov These findings suggest that the metabolic shift induced by DCA has the potential to cause significant epigenetic remodeling in the heart. nih.gov

Furthermore, long-term exposure to DCA has been linked to persistent changes in DNA methylation. frontiersin.org In a study on B6C3F1 mice, early-life exposure to DCA led to lasting alterations in DNA methylation patterns in the liver, which were correlated with changes in gene expression and the later development of tumors. frontiersin.org This suggests that DCA can induce stable epigenetic changes that persist long after the exposure has ceased. frontiersin.org The mechanistic basis for this persistence may be multifactorial but points to epigenetic dysregulation as a key factor. frontiersin.org

The potential for metabolic modulators like DCA to influence the epigenome is an area of growing interest. oup.com For instance, pairing a metabolic-altering drug like DCA with compounds that affect epigenetic marks could be a strategy to enhance therapeutic efficacy. mdpi.com

The following table summarizes the reported epigenetic effects of dichloroacetate.

| Compound | Epigenetic Mechanism | Key Molecular Findings | Experimental Model |

| Dichloroacetate (DCA) | Histone Acetylation | Increased histone H3K9 and H4 acetylation. nih.gov | In vivo mouse heart, cultured cardiomyocytes. nih.gov |

| Dichloroacetate (DCA) | DNA Methylation | Persistent alterations in DNA methylation patterns after early-life exposure. frontiersin.org | In vivo mouse liver. frontiersin.org |

Intercellular Communication and Microenvironment Alterations

There is a lack of direct research on how this compound specifically affects intercellular communication and the cellular microenvironment. However, studies on dichloroacetate (DCA) have shown that it can significantly alter the tumor microenvironment (TME) and modulate communication between cells, primarily by targeting tumor metabolism.

One of the key ways DCA alters the TME is by reducing the production of lactate (B86563). frontiersin.orgnih.govresearchgate.net Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the secretion of large amounts of lactic acid. mdpi.comfrontiersin.org This creates an acidic TME which is immunosuppressive and supports tumor progression. researchgate.net By inhibiting PDK, DCA shifts metabolism away from glycolysis and towards oxidative phosphorylation, thereby decreasing lactate production and secretion. mdpi.comfrontiersin.orgresearchgate.net This reduction in lactate can alleviate the acidic and immunosuppressive nature of the TME. nih.govresearchgate.net

This metabolic reprogramming of tumor cells by DCA has direct consequences for intercellular communication with immune cells. For example, the accumulation of lactic acid in the TME is known to suppress the activation and function of T cells. nih.gov By reducing tumor-derived lactic acid, DCA can enhance T cell proliferation and cytokine production, thereby supporting anti-tumor immune responses. frontiersin.orgnih.gov

DCA has also been shown to affect gap-junctional intercellular communication (GJIC). In a study using normal rat liver cells (Clone 9), DCA was found to reduce dye transfer between cells, indicating an inhibition of GJIC. nih.govtandfonline.com This effect was observed at a concentration of 10 mM after 6 hours of exposure. tandfonline.com The disruption of GJIC is a process that has been associated with chemical carcinogenesis. tandfonline.com

Furthermore, DCA can modulate the tumor microenvironment by altering the cytokine balance and affecting the differentiation of tumor-associated macrophages (TAMs). nih.gov In a mouse lymphoma model, DCA treatment led to a reconstituted TME with changes in pH homeostasis and a shift in TAM activation. nih.gov

The table below summarizes the effects of dichloroacetate on intercellular communication and the microenvironment.

| Compound | Effect | Mechanism | Cellular/Microenvironment Consequence |

| Dichloroacetate (DCA) | Reduced Lactate Production | Inhibition of PDK, shifting metabolism from glycolysis to oxidative phosphorylation. mdpi.comfrontiersin.orgresearchgate.net | Increased pH of the tumor microenvironment. nih.gov |

| Dichloroacetate (DCA) | Enhanced T-cell Function | Reduction of immunosuppressive lactic acid in the TME. frontiersin.orgnih.gov | Increased T-cell proliferation and cytokine production. nih.gov |

| Dichloroacetate (DCA) | Inhibition of GJIC | Reduction of Lucifer yellow dye transfer between cells. tandfonline.com | Disruption of direct cell-to-cell communication. tandfonline.com |

| Dichloroacetate (DCA) | Modulation of TAMs | Alteration of macrophage differentiation. nih.gov | Reconstitution of the tumor microenvironment. nih.gov |

Pharmacokinetic and Metabolic Characterization in Experimental Biological Systems

Absorption and Distribution Kinetics in Pre-clinical Models

Direct pharmacokinetic studies on the absorption and distribution of difluoroacetate are limited. However, substantial insights can be drawn from preclinical studies of parent compounds that are metabolized into DFA, such as the insecticide flupyradifurone (B41651), and from studies of structural analogues like dichloroacetic acid (DCA).

Studies in rats using radiolabelled flupyradifurone demonstrate rapid and high gastrointestinal absorption, estimated to be between 79% and 93%. who.intfao.org Following oral administration, maximum plasma concentrations of radioactivity were achieved within 1 to 4 hours. who.intfao.org Whole-body autoradiography showed that after absorption, radioactivity was distributed throughout the body, with the highest concentrations observed in key metabolic and excretory organs: the liver, kidney, and adrenal gland. who.int Despite this wide distribution, there was no evidence of significant tissue accumulation, with levels declining rapidly. who.intfao.org

Similarly, studies with the analogue dichloroacetic acid in rats showed that following administration, the highest concentrations of the compound and its metabolites were found in the liver and muscle, with lower levels in the skin, blood, and intestines. researchgate.net When this compound itself was administered to rats, it was shown to cause renal damage, which implies that it is distributed to the kidneys. oup.comoup.com Collectively, these findings suggest that this compound is likely well-absorbed following oral administration in preclinical models and is distributed primarily to the liver and kidneys, which are the principal sites of metabolism and excretion. who.intresearchgate.netoup.com

Table 1: Summary of Absorption and Distribution Findings for this compound and Related Compounds in Rats This table is interactive. Sort columns by clicking on the headers.

| Compound/Precursor | Absorption | Key Distribution Tissues | Tissue Accumulation | Reference |

|---|---|---|---|---|

| Flupyradifurone (forms DFA) | High (79-93% oral) | Liver, Kidney, Adrenal Gland | No evidence of accumulation | who.intfao.org |

| Dichloroacetic Acid (analogue) | Readily absorbed | Liver, Muscle, Skin, Blood | Metabolites accumulate in tissues | researchgate.net |

Biotransformation Pathways and Metabolite Profiling in Vitro and In Vivo Models

This compound is not only a compound that undergoes biotransformation but is also a significant metabolite of several other fluorinated chemicals. Its metabolic fate is complex and differs notably from some of its halogenated analogues.

DFA has been identified as a urinary metabolite in rats following the metabolism of various precursor compounds. For example, it is a known biotransformation product of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane (HFE), a chlorofluorocarbon alternative, in both rat and human liver microsomes. It has also been detected in the urine of rats treated with the mercapturic acid of tetrafluoroethylene (B6358150) (TFE), suggesting it is formed during the metabolism of glutathione (B108866) conjugates of certain fluorinated alkenes. Furthermore, the pesticide flupyradifurone is extensively metabolized, with DFA being a toxicologically significant metabolite. drughunter.com

A key aspect of DFA's metabolism is that, unlike dichloroacetic acid (DCA) and chlorofluoroacetic acid (CFA), it is neither a substrate nor an inactivator of the enzyme glutathione transferase zeta (GSTZ1-1) in rats. oup.comoup.com This enzyme is responsible for metabolizing DCA and CFA to glyoxylate (B1226380). oup.comoup.com This finding indicates that the biotransformation pathways for DFA are distinct from those of other dihaloacetic acids and that glutathione conjugation is not a primary metabolic route for DFA itself. oup.comoup.com

The primary metabolic pathway for breaking down this compound appears to be defluorination, a process that has been extensively studied in microbial systems. Research has identified specific enzymes capable of cleaving the highly stable carbon-fluorine bond.

Enzymatic Defluorination: In vitro studies using purified bacterial dehalogenases have shown significant hydrolytic activity against this compound. Enzymes such as DeHa2 and DeHa4 from Delftia acidovorans and DAR3835 from Dechloromonas aromatica can effectively defluorinate DFA. who.intnih.govbiorxiv.org

Metabolic Product: The final product of this enzymatic defluorination is glyoxylic acid (glyoxylate). who.intbiorxiv.org

Mechanism: The process occurs via two sequential defluorination reactions, catalyzed by a conserved Asp-His-Asp catalytic triad (B1167595) within the enzyme's active site. who.intnih.govbiorxiv.org The initial nucleophilic attack by an aspartate residue displaces the first fluorine atom, and a subsequent hydrolysis and second defluorination step yield glyoxylate. nih.govbiorxiv.org

However, there is a noteworthy discrepancy between these microbial findings and in vivo data from mammalian models. A study in rats administered DFA found that while the compound was nephrotoxic, its administration did not lead to an increase in urinary fluoride (B91410) excretion. oup.comoup.com This contrasts with chlorofluoroacetic acid (CFA), which did cause elevated fluoride levels, presumably through metabolism by GSTZ1-1. oup.comoup.com This suggests that while defluorination is a confirmed pathway in microbial systems, its rate or mechanism in mammals may be different or too low to significantly raise systemic fluoride levels under the experimental conditions tested.

Table 2: Microbial Enzymes with Defluorination Activity Against this compound This table is interactive. Sort columns by clicking on the headers.

| Enzyme | Source Organism | Final Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| DeHa2, DeHa4 | Delftia acidovorans | Glyoxylate | Active against mono- and this compound | who.int |

| DAR3835 | Dechloromonas aromatica | Glyoxylate | Asp-His-Asp catalytic triad | biorxiv.org |

Phase II metabolism typically involves conjugation reactions that attach endogenous molecules to a xenobiotic or its metabolite to increase water solubility and facilitate excretion. drughunter.comnih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione (GSH) conjugation. drughunter.com

As previously noted, a pivotal finding for this compound is that it is not a substrate for the enzyme GSTZ1-1 in rats, which is responsible for the glutathione conjugation of other dihaloacetic acids like DCA. oup.comoup.com This strongly suggests that direct conjugation of DFA with glutathione is not a significant elimination pathway in this preclinical model.

While DFA itself does not appear to be readily conjugated, it can be formed from the metabolism of other compounds that do undergo conjugation. For instance, the detoxification of some chlorinated and fluorinated ethylenes in rats proceeds through the formation of glutathione-S-conjugates, which are then further metabolized, in some cases leading to the formation of DFA.

Currently, there is a lack of evidence from experimental systems demonstrating that this compound undergoes significant direct conjugation with glucuronic acid, sulfate, or amino acids as a primary route of elimination. It is more likely that it is either excreted unchanged or metabolized via the defluorination pathway.

Excretion Kinetics and Routes in Animal Models

The primary route of elimination for this compound and its metabolites from the body is through the kidneys and subsequent excretion in the urine. This is consistent with the behavior of many small, water-soluble organic acids.

Data from studies of the parent compound flupyradifurone in rats provide strong evidence for the excretion profile of DFA. In these studies, the majority of the administered radioactivity, which includes the DFA metabolite, was rapidly and almost completely eliminated in the urine. who.intfao.org Typically, more than 90% of the dose was excreted within the first 24 hours, with elimination being largely complete by 48 hours. who.int The plasma elimination half-life of the parent compound was relatively short, ranging from 3 to 8 hours, indicating efficient clearance from the body. fao.org

In studies where rats were treated with the mercapturic acid of tetrafluoroethylene, difluoroacetic acid was identified as a urinary metabolite, accounting for 5-18% of the administered dose, confirming its renal excretion.

Table 3: Excretion Profile of Flupyradifurone (DFA Precursor) in Rats This table is interactive. Sort columns by clicking on the headers.

| Parameter | Finding | Timeframe | Reference |

|---|---|---|---|

| Primary Excretion Route | Urine | - | who.intfao.org |

| Excretion Rate | >90% of dose | 24 hours | who.int |

| Excretion Completion | 95-100% of dose | 48 hours | who.int |

Advanced Pharmacokinetic Modeling for Experimental Data

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the ADME of chemicals in the body. wikipedia.org These models integrate physiological parameters (e.g., organ volumes, blood flow rates) with chemical-specific data (e.g., tissue partitioning, metabolic rates) to predict the concentration of a substance over time in various tissues. wikipedia.orgwiley-vch.de While no specific PBPK model for this compound has been published, the principles and applications can be described based on models developed for structurally related compounds.

A PBPK model for this compound would be constructed with compartments representing key organs such as the liver, kidney, fat, and other tissues, all interconnected by blood flow. wikipedia.org To build such a model, several key pieces of data would be required:

Physiological Parameters: Rat-specific data on organ weights, blood flow rates, and cardiac output.

Chemical-Specific Parameters:

Tissue:Blood Partition Coefficients: These values determine how DFA distributes between tissues and blood. They can be measured experimentally or estimated using quantitative structure-activity relationship (QSAR) models.

Absorption Rate: An oral absorption rate constant would be needed to model uptake from the gastrointestinal tract.

Metabolic Constants: Kinetic constants (Vmax and Km) for the defluorination of DFA to glyoxylate by relevant enzymes would be incorporated into the liver compartment. Based on current data, metabolic pathways via GSTZ1-1 would be excluded. oup.comoup.com

Renal Clearance: A rate constant for urinary excretion would be included in the kidney compartment.

Models for related compounds, such as dichloroacetic acid (DCA) and fluorinated ethers, have successfully simulated their pharmacokinetic behavior, including complex processes like the auto-inhibition of metabolism seen with DCA. researchgate.netnih.gov A validated PBPK model for this compound could be used to predict target organ concentrations under different exposure scenarios, estimate the internal dose from exposure to precursor compounds, and facilitate extrapolation of findings from preclinical models to humans for risk assessment purposes. nih.govwiley.com

Sophisticated Analytical Methodologies for Difluoroacetate Quantification and Speciation in Research

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are fundamental to the separation and quantification of DFA from complex mixtures. The choice of technique is often dictated by the sample matrix, the required detection limits, and the need for confirmatory analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like DFA, derivatization is a necessary prerequisite to increase volatility for GC analysis. mdpi.com This process converts the polar analyte into a less polar and more volatile derivative that is amenable to GC separation.

Research has demonstrated the utility of GC-MS for the trace analysis of haloacetic acids, including DFA, in various sample types. mdpi.com A common derivatization strategy involves esterification, for instance, to form methyl esters of the target analytes. mdpi.com Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides both qualitative (structural information from fragmentation patterns) and quantitative data. mdpi.com

For trace analysis, the use of selected ion monitoring (SIM) mode in the mass spectrometer significantly enhances sensitivity and selectivity by focusing on specific ion fragments characteristic of the DFA derivative. mdpi.com For instance, in the analysis of methyl difluoroacetate, the target ion m/z 51 has been used for quantification. mdpi.com This approach allows for the detection of DFA at very low concentrations, often in the nanogram per liter (ng/L) range. mdpi.com Despite its sensitivity, the derivatization step can be a source of variability and requires careful optimization and control to ensure accurate and reproducible results. mdpi.com

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Prerequisite | Derivatization (e.g., esterification) to increase volatility | mdpi.commdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity | mdpi.com |

| Target Ion (Methyl DFA) | m/z 51 | mdpi.com |

| Application | Trace analysis of DFA in environmental samples | mdpi.com |

| Detection Limit | As low as 10 ng/L | mdpi.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the "workhorse" in many analytical laboratories for the determination of polar compounds like DFA in complex matrices such as food, water, and biological fluids. nih.govresearchgate.net This technique offers high sensitivity and specificity, often without the need for derivatization, which simplifies sample preparation. waters.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically by electrospray ionization (ESI). The precursor ion corresponding to DFA is then selected and fragmented, and specific product ions are monitored for quantification. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and reduces matrix interference. nih.gov

Recent developments have focused on direct injection methods for the analysis of DFA in drinking and surface water, achieving limits of quantification (LOQ) as low as 10 ng/L. waters.com These methods significantly reduce sample preparation time and potential for contamination. waters.com For more complex matrices like plant materials, methods involving extraction with solvents such as acidified methanol (B129727) followed by LC-MS/MS analysis have been successfully developed and validated. eurl-pesticides.eu

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI) | sigmaaldrich.com |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.gov |

| Mobile Phase Modifier | Difluoroacetic acid can be used to improve chromatography | sigmaaldrich.comresearchgate.net |

| Application | Analysis of DFA in drinking water, surface water, and plant matrices | waters.comeurl-pesticides.eu |

| LOQ (Water) | 10 ng/L by direct injection | waters.com |

Ion chromatography (IC) is a powerful technique specifically designed for the separation and determination of ionic species. It is well-suited for the analysis of small, polar, and charged compounds like DFA and other haloacetic acids. nih.govresearchgate.net

A typical IC method for the simultaneous determination of mono-, di-, and trifluoroacetate (B77799) involves an anion-exchange column for separation, coupled with suppressed conductivity detection. nih.govresearchgate.net The use of a potassium hydroxide (B78521) gradient generated by an eluent generator allows for the effective separation of the target analytes from other inorganic and organic anions commonly found in environmental samples. nih.gov

This method has been successfully applied to the analysis of DFA in environmental samples with a total analysis time of around 35 minutes, including column re-equilibration. nih.gov The detection limits for DFA using this approach are in the microgram per liter (µg/L) range, with reported values around 38 µg/L. nih.govresearchgate.net The precision of the method is high, with relative standard deviations (RSD) of less than 0.83% for replicate injections over an extended period. nih.govresearchgate.net While IC offers a robust and reliable method for DFA quantification, its sensitivity may be lower compared to LC-MS/MS, particularly for trace-level analysis. researchgate.net

| Parameter | Description | Reference |

| Technique | Ion Chromatography (IC) | nih.govresearchgate.net |

| Separation Mechanism | Anion-exchange chromatography | nih.gov |

| Detection | Suppressed conductivity detection | nih.gov |

| Application | Simultaneous determination of fluoroacetates in environmental samples | nih.gov |

| Detection Limit (DFA) | 38 µg/L | nih.govresearchgate.net |

| Precision (RSD) | < 0.83% | nih.govresearchgate.net |

Advanced Spectroscopic Approaches

Spectroscopic techniques provide invaluable information about the structure, bonding, and metabolic fate of this compound. These methods are often used in conjunction with chromatographic techniques to provide comprehensive analytical data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structure of organic compounds and for studying metabolic processes. jchps.comresearchgate.net Both ¹H and ¹⁹F NMR can be utilized to study this compound. ¹⁹F NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. researchgate.net Furthermore, the low levels of endogenous mobile fluorinated compounds in biological systems eliminate interfering background signals. researchgate.net

In structural elucidation, NMR provides detailed information about the chemical environment of the nuclei within the molecule. jchps.com This information is crucial for confirming the identity of DFA and its metabolites.

In metabolic studies, NMR spectroscopy can be used to track the fate of isotopically labeled compounds in real-time within living cells or in biological extracts. nih.govd-nb.info For instance, ¹⁹F NMR has been employed to study the metabolism of fluorinated drugs and to identify and quantify metabolites like mono- and this compound in biological fluids. dtic.mildtic.mil This approach allows for the direct observation of metabolic pathways without the need for extensive sample preparation or derivatization. researchgate.net Real-time NMR metabolomics approaches are being developed to monitor cellular metabolism over extended periods, providing kinetic data on metabolite consumption and production. nih.govd-nb.info

| Parameter | Description | Reference |

| Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy | jchps.comresearchgate.net |

| Nuclei | ¹H and ¹⁹F | researchgate.net |

| Advantages of ¹⁹F NMR | 100% natural abundance, large chemical shift range, low background | researchgate.net |

| Application (Structural) | Confirmation of molecular structure | jchps.com |

| Application (Metabolic) | Tracking metabolic fate of fluorinated compounds, quantification of metabolites | nih.govd-nb.infodtic.mildtic.mil |

| Key Feature | Non-destructive, requires minimal sample preparation | researchgate.netnih.gov |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the molecular structure and chemical bonding within a sample. nih.govmt.com These techniques are based on the interaction of light with molecular vibrations. mdpi.com While both probe vibrational modes, they are governed by different selection rules: IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. nih.govmt.com

FT-Raman spectroscopy has been used to examine the interaction between the this compound anion and other molecules in solution. beilstein-journals.org The resulting spectra can reveal information about complex formation and changes in the chemical environment of the this compound ion. beilstein-journals.org Both IR and Raman spectroscopy are label-free techniques and can provide a wealth of biochemical information, making them valuable tools for studying drug-cell interactions and elucidating the mechanisms of action of bioactive compounds. tudublin.ie

| Technique | Principle | Application | Reference |

| Infrared (IR) Spectroscopy | Measures absorption of light due to changes in dipole moment | Studying molecular structure and interactions | nih.govtudublin.ie |

| Raman Spectroscopy | Measures inelastic scattering of light due to changes in polarizability | Studying molecular structure and interactions, particularly in aqueous systems | nih.govtudublin.iebeilstein-journals.org |

| Combined Utility | Provides complementary information on molecular vibrations and interactions | mt.com |

Electrochemical Sensing and Biosensor Development for Research Applications

The quantification of this compound (DFA) in research settings is predominantly reliant on chromatographic techniques. However, there is a growing interest in the development of electrochemical sensors and biosensors for the rapid, sensitive, and potentially in-situ detection of fluorinated compounds. While research specifically targeting DFA is nascent, the principles and advancements in sensor technology for other per- and polyfluoroalkyl substances (PFAS) and related halogenated compounds provide a foundational framework for future DFA sensor development.

Electrochemical sensors operate by transducing the interaction between the analyte and an electrode surface into a measurable electrical signal, such as current (amperometry), potential (potentiometry), or impedance (impedimetry). researchgate.netnih.gov For many PFAS, direct electrochemical oxidation or reduction is challenging due to their chemical inertness. acs.org Consequently, research has focused on indirect detection methods and the development of specialized recognition elements. acs.orgcurtin.edu.au

Biosensors, a subset of chemical sensors, integrate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a transducer. pjoes.com This biological component provides high specificity for the target analyte. For halogenated compounds, enzymes such as dehalogenases are of particular interest. frontiersin.org These enzymes can catalyze the cleavage of carbon-halogen bonds, a reaction that can be coupled to a transducer. frontiersin.orgresearchgate.net

A significant area of research is the development of biosensors that detect the byproducts of enzymatic reactions. For instance, a promising approach for fluorinated compounds involves detecting the fluoride (B91410) ion released during enzymatic defluorination. anr.frresearchgate.net An innovative RNA-based fluoride-specific biosensor, named FluorMango, has been developed that fluoresces upon binding to fluoride ions. anr.frresearchgate.net This biosensor could potentially be coupled with a defluorinating enzyme to create a system for detecting fluorinated organic compounds like DFA.

Another approach involves whole-cell biosensors, where genetically engineered microorganisms are used for detection. For example, a biosensor for PFOA and PFOS has been created using a PFAS-sensitive promoter from Rhodococcus jostii to control the expression of a reporter protein. igem.org Similar strategies could theoretically be adapted for DFA by identifying or engineering microorganisms with specific metabolic pathways for DFA.

Challenges in the development of electrochemical and biosensor-based methods for DFA include the high stability of the carbon-fluorine bonds in the molecule, which makes enzymatic degradation difficult. mdpi.com While fluoroacetate (B1212596) dehalogenases exist, their activity on polyfluorinated compounds like DFA is often limited. mdpi.com Overcoming these challenges will require the discovery or engineering of novel enzymes with enhanced activity towards DFA and the design of sensitive transducers to detect the products of the enzymatic reaction.

The table below summarizes potential biosensor components and principles that could be adapted for the detection of this compound.

Table 1: Potential Biosensor Components for this compound Detection

| Component Type | Specific Example/Principle | Potential Application for DFA Detection |

| Biorecognition Element | Fluoroacetate Dehalogenase (FAD) | Enzymatic cleavage of the C-F bond in DFA, releasing fluoride ions. researchgate.net |

| Genetically Engineered Microorganism | Whole-cell biosensor expressing a reporter gene in the presence of DFA. igem.org | |

| Fluoride-specific Riboswitch (e.g., FluorMango) | Detection of fluoride ions released from the enzymatic degradation of DFA. anr.frresearchgate.net | |

| Transduction Method | Electrochemical (Amperometric/Impedimetric) | Measurement of changes in current or impedance resulting from the binding of DFA or its degradation products to a modified electrode. mdpi.comnih.gov |

| Fluorescence | Detection of a fluorescent signal generated by a reporter protein or a fluoride-sensitive dye. anr.frresearchgate.net |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

The accurate quantification of this compound (DFA) in complex matrices such as environmental water, soil, and biological tissues often requires sophisticated sample preparation and, in some cases, derivatization to enhance its analytical properties for certain instrumental techniques. The choice of method depends on the sample matrix, the concentration of DFA, and the analytical instrument being used.

For aqueous samples like surface and drinking water, direct injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is a viable and efficient approach. This minimizes sample manipulation, thereby reducing the risk of contamination and speeding up analysis time. waters.com However, direct injection can be susceptible to matrix effects, where other components in the sample interfere with the ionization and detection of DFA. waters.com To mitigate this, the use of isotopically labeled internal standards is crucial for accurate quantification. waters.com

In more complex matrices, such as food or soil, more extensive sample preparation is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of polar compounds like DFA. igem.org This method typically involves an extraction with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. igem.org

Solid-phase extraction (SPE) is another widely used technique for the cleanup and pre-concentration of DFA from various sample types. frontiersin.org Different SPE sorbents can be employed depending on the specific matrix and analytical requirements.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method, particularly for gas chromatography (GC). DFA, being a polar and non-volatile carboxylic acid, is not directly amenable to GC analysis. Therefore, derivatization is essential to increase its volatility and thermal stability. encyclopedia.pub

A common derivatization strategy for carboxylic acids like DFA is silylation. encyclopedia.pub This involves reacting the analyte with a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. encyclopedia.pubfrontiersin.org The resulting silyl (B83357) esters are significantly more volatile and can be readily analyzed by GC-MS. frontiersin.org Another approach involves the formation of other esters, such as through reaction with chlorodifluoroacetic anhydride (B1165640). researchgate.net

The table below outlines various sample preparation and derivatization techniques applicable to the analysis of this compound.

Table 2: Sample Preparation and Derivatization Methods for this compound Analysis

| Method | Principle | Application | Key Considerations |

| Direct Aqueous Injection | Direct introduction of a filtered aqueous sample into the analytical instrument. | Analysis of DFA in water samples (e.g., drinking water, surface water). waters.com | Prone to matrix effects; requires use of internal standards. waters.com |

| QuEChERS | Extraction with an organic solvent followed by dispersive solid-phase extraction cleanup. | Analysis of DFA in complex matrices like food and agricultural products. igem.org | Method needs to be optimized for the high polarity of DFA. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution of the analyte. | Cleanup and pre-concentration of DFA from various environmental and biological samples. frontiersin.org | Choice of sorbent is critical for efficient recovery. |

| Silylation Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) to form a volatile silyl ester. | Prepares DFA for analysis by Gas Chromatography (GC-MS). encyclopedia.pubfrontiersin.org | Reaction conditions (temperature, time) must be optimized for complete derivatization. frontiersin.org |

| Acylation/Esterification | Reaction with an acylating or esterifying agent to form a more volatile derivative. | Alternative derivatization for GC-based analysis. researchgate.net | Selection of derivatizing agent depends on the specific analytical requirements. |

Quality Assurance and Validation of Analytical Methods in Research Contexts

Quality assurance (QA) and method validation are fundamental to ensure that analytical data generated for this compound (DFA) in research contexts are reliable, reproducible, and fit for purpose. researchgate.net A robust QA program encompasses all aspects of the analytical process, from sample collection and handling to data reporting. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.net The parameters for method validation are often guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. researchgate.net

For analytical methods measuring DFA, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is typically demonstrated by the separation of the DFA peak from other components.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net For DFA analysis, a linear regression is typically performed on a series of calibration standards, and the correlation coefficient (r) or coefficient of determination (r²) is calculated.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of DFA (e.g., spiked matrix samples) and calculating the percent recovery. frontiersin.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. frontiersin.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. frontiersin.orgigem.org Research has shown that for DFA analysis in plant matrices using capillary electrophoresis-tandem mass spectrometry (CE-MS/MS), mean RSD values of less than 10% can be achieved, which is in line with Good Laboratory Practice (GLP) guidelines. mdpi.comigem.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For the analysis of DFA in drinking and surface water by UPLC-MS/MS, an LOQ of 10 ng/L has been reported. anr.fr

The table below provides examples of validation parameters and typical acceptance criteria for the analysis of this compound.

Table 3: Key Validation Parameters and Typical Acceptance Criteria for this compound Analysis

| Validation Parameter | Description | Typical Acceptance Criteria in Research |

| Linearity (r²) | Coefficient of determination for the calibration curve. | ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. | Typically within 80-120% |

| Precision (RSD/CV) | Agreement between repeated measurements. | ≤ 15-20% (can be matrix and concentration dependent) |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Method- and matrix-dependent (e.g., 10 ng/L in water). anr.fr |

| Specificity | Ability to differentiate the analyte from interferences. | No significant interfering peaks at the retention time of the analyte. |